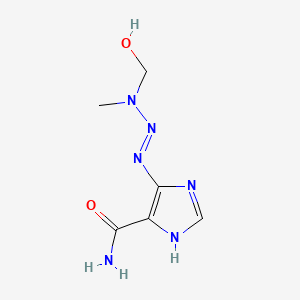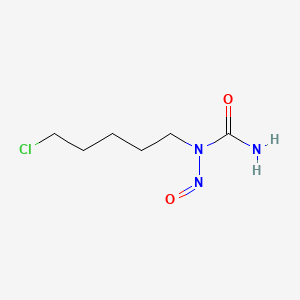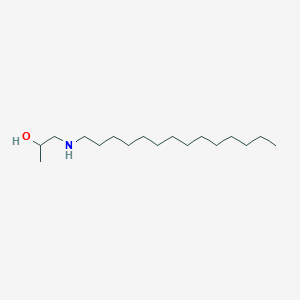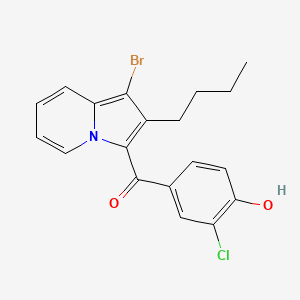
5-Fluoro-6-hydroxy-5,6-dihydrouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-hydroxy-5,6-dihydrouridine is a fluorinated nucleoside analog It is a derivative of uridine, where the hydrogen atom at the 5th position of the uracil ring is replaced by a fluorine atom, and the 6th position is hydroxylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxy-5,6-dihydrouridine typically involves the fluorination of uridine derivatives. One common method is the oxidative halogenation of 5-fluorouracil, followed by hydroxylation at the 6th position . The reaction conditions often require the use of strong oxidizing agents and controlled environments to ensure the selective introduction of the fluorine and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-hydroxy-5,6-dihydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for halogenation and reducing agents for selective reduction processes . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative halogenation can yield 5-bromo-5-fluoro-6-hydroxy-5,6-dihydrouracil, while nitration can produce 5-fluoro-6-hydroxy-5-nitro-5,6-dihydrouracil .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-hydroxy-5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with enzymes and its role in metabolic pathways.
Industry: The compound can be used in the synthesis of other fluorinated nucleosides and as a precursor in the production of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
5-Fluoro-5,6-dihydrouracil: A metabolite of 5-fluorouracil with similar properties.
5-Fluoro-5-nitro-6-hydroxy-5,6-dihydrouracil: A derivative obtained through nitration of 5-fluorouracil.
Uniqueness
5-Fluoro-6-hydroxy-5,6-dihydrouridine is unique due to its specific structural modifications, which confer distinct biochemical properties. Its hydroxylation at the 6th position and fluorination at the 5th position make it a valuable compound for studying the effects of these modifications on nucleoside analogs.
Eigenschaften
| 74304-58-8 | |
Molekularformel |
C9H13FN2O7 |
Molekulargewicht |
280.21 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3?,4-,5-,7?,8-/m1/s1 |
InChI-Schlüssel |
GFFMDHPYCOHCHJ-XWHACKQUSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)

